An In-depth Technical Guide to 1,2,3,4-Tetrachlorobenzene: Properties, Synthesis, and Analysis
An In-depth Technical Guide to 1,2,3,4-Tetrachlorobenzene: Properties, Synthesis, and Analysis
This guide provides a comprehensive technical overview of 1,2,3,4-tetrachlorobenzene (1,2,3,4-TeCB), a significant chlorinated aromatic hydrocarbon. Aimed at researchers, environmental scientists, and professionals in drug development and chemical safety, this document delves into the core chemical properties, synthesis methodologies, environmental behavior, toxicological profile, and analytical protocols for this compound. Our objective is to furnish a scientifically robust resource that combines established data with practical, field-proven insights.
Introduction to 1,2,3,4-Tetrachlorobenzene
1,2,3,4-Tetrachlorobenzene, with the chemical formula C₆H₂Cl₄, is one of three isomers of tetrachlorobenzene.[1] It is a synthetic compound that has seen use as an intermediate in the production of fungicides, herbicides, and defoliants.[2] Historically, it was also a component in dielectric fluids, often used to supplement polychlorinated biphenyl (PCB) transformers.[2] Due to its persistence in the environment and its classification as a toxic substance in several jurisdictions, understanding its chemical behavior is of paramount importance for environmental monitoring and remediation efforts.[2]
Physicochemical Properties
The physical and chemical properties of 1,2,3,4-tetrachlorobenzene dictate its environmental distribution, bioavailability, and the analytical approaches required for its detection. At ambient temperature, it exists as a white crystalline solid.[3] Its low aqueous solubility and moderate volatility are key determinants of its environmental fate.[2]
A summary of its core physicochemical properties is presented in Table 1. For comparative purposes, data for the other two tetrachlorobenzene isomers are also included.
Table 1: Physicochemical Properties of Tetrachlorobenzene Isomers
| Property | 1,2,3,4-Tetrachlorobenzene | 1,2,3,5-Tetrachlorobenzene | 1,2,4,5-Tetrachlorobenzene |
| CAS Number | 634-66-2[4] | 634-90-2[4] | 95-94-3[4] |
| Molecular Formula | C₆H₂Cl₄[3] | C₆H₂Cl₄[5] | C₆H₂Cl₄[6] |
| Molecular Weight | 215.89 g/mol [3] | 215.89 g/mol [5] | 215.89 g/mol [6] |
| Appearance | White to off-white crystals[3] | White crystals or off-white solid[5] | Colorless flakes or chunky solid[6] |
| Melting Point | 47.5 °C[4] | 54.5 °C[4] | 141 °C[1] |
| Boiling Point | 254 °C[1] | 246 °C[1] | 245 °C[1] |
| Vapor Pressure @ 25°C | 5.2 Pa[4] | 9.8 Pa[4] | 0.72 Pa[4] |
| Water Solubility @ 25°C | 7.8 mg/L[4] | 3.6 mg/L[4] | 1.27 mg/L[4] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 4.5[4] | 4.5[4] | 4.5[4] |
| Density (solid) | 1.539 g/cm³ @ 100°C[1] | 1.523 g/cm³ @ 100°C[1] | 1.454 g/cm³ @ 100°C[1] |
Synthesis of 1,2,3,4-Tetrachlorobenzene
The laboratory-scale synthesis of 1,2,3,4-tetrachlorobenzene can be achieved via a Sandmeyer reaction, starting from 2,3,4-trichloroaniline. This classic transformation involves the diazotization of the primary aromatic amine followed by a copper(I) chloride-catalyzed displacement of the diazonium group with a chlorine atom.
Experimental Protocol: Sandmeyer Reaction for 1,2,3,4-Tetrachlorobenzene Synthesis
This protocol is based on established chemical literature and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
2,3,4-trichloroaniline (10 g, 0.051 mol)
-
Concentrated hydrochloric acid (71 g)
-
Sodium nitrite (4 g)
-
Cuprous chloride (6 g)
-
Dichloroethane
-
Deionized water
-
Ice
-
500 mL three-necked round-bottom flask
-
1000 mL beaker
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Diazotization of 2,3,4-Trichloroaniline
-
In the 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine 10 g of 2,3,4-trichloroaniline and 21 g of concentrated hydrochloric acid.
-
Cool the mixture to a temperature between -5 °C and 5 °C using an ice-salt bath.
-
Dissolve 4 g of sodium nitrite in a minimal amount of cold deionized water and place it in the dropping funnel.
-
Add the sodium nitrite solution dropwise to the stirred aniline suspension, maintaining the temperature below 5 °C. The addition should be slow to control the exothermic reaction.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for 1 hour to ensure the diazotization is complete.[7]
Step 2: Sandmeyer Reaction
-
In a separate 1000 mL beaker, dissolve 6 g of cuprous chloride in 50 g of concentrated hydrochloric acid. Warm the mixture to 50 °C with stirring.
-
Slowly and carefully add the previously prepared cold diazonium salt solution to the warm cuprous chloride solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for 1 hour to drive the reaction to completion.[7]
Step 3: Isolation and Purification
-
Cool the reaction mixture to approximately 30 °C.
-
Transfer the mixture to a separatory funnel and extract the product with dichloroethane (3 x 50 mL).
-
Combine the organic extracts and wash them with deionized water (2 x 50 mL) to remove any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 1,2,3,4-tetrachlorobenzene.[7]
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or by sublimation. A gas chromatography (GC) analysis can be performed to assess the purity of the final product.[7]
Synthesis Pathway Diagram
Caption: Synthesis of 1,2,3,4-Tetrachlorobenzene via a Sandmeyer reaction.
Reactivity and Stability
1,2,3,4-Tetrachlorobenzene is a chemically stable and relatively unreactive compound, a characteristic of highly halogenated aromatic hydrocarbons. Its reactivity generally decreases with an increased degree of halogen substitution. However, it is incompatible with strong oxidizing and reducing agents. It may also be incompatible with certain amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[3] When heated to decomposition, it can emit toxic fumes of hydrogen chloride.
Environmental Fate and Biodegradation
The environmental persistence of 1,2,3,4-tetrachlorobenzene is a significant concern. Its low water solubility and high octanol-water partition coefficient indicate a strong tendency to adsorb to soil and sediment.[2]
In the atmosphere, it can undergo photooxidation, primarily through reactions with hydroxyl radicals, with an estimated half-life ranging from 32 to 329 days.[4] This allows for the potential for long-range atmospheric transport.[4]
Biodegradation of 1,2,3,4-tetrachlorobenzene is generally slow, particularly under anaerobic conditions where it can persist.[4] However, some aerobic microorganisms have demonstrated the ability to degrade it. For instance, the bacterium Pseudomonas chlororaphis RW71 can utilize 1,2,3,4-tetrachlorobenzene as a sole source of carbon and energy.[8] The degradation is initiated by a dioxygenase enzyme, which leads to the formation of a catechol intermediate. This is then further metabolized through the chlorocatechol pathway.[8]
Aerobic Biodegradation Pathway
The proposed aerobic degradation pathway of 1,2,3,4-tetrachlorobenzene by Pseudomonas chlororaphis RW71 involves a series of enzymatic reactions that ultimately mineralize the compound to intermediates of the tricarboxylic acid (TCA) cycle.
Caption: Proposed aerobic biodegradation pathway of 1,2,3,4-Tetrachlorobenzene.[8]
Toxicological Profile
1,2,3,4-Tetrachlorobenzene is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. In Canada, it is considered "toxic" under the Canadian Environmental Protection Act, 1999.[2]
-
Acute Toxicity: Oral LD₅₀ values in rats have been reported as 1470 mg/kg for males and 1167 mg/kg for females.[4] Acute exposure can cause irritation to the skin.
-
Chronic Toxicity: Long-term exposure information is limited, but like other chlorinated benzenes, there is concern for potential effects on the liver and kidneys.[9]
-
Routes of Exposure: The primary routes of potential human exposure are inhalation of contaminated air, ingestion of contaminated food and water, and dermal contact.[3]
A comparative toxicity study of the tetrachlorobenzene isomers indicated the following order of toxicity: 1,2,4,5-tetrachlorobenzene > 1,2,3,4-tetrachlorobenzene or 1,2,3,5-tetrachlorobenzene.[4]
Analytical Methodologies
The accurate quantification of 1,2,3,4-tetrachlorobenzene in environmental matrices is crucial for risk assessment and monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and effective technique for this purpose due to its high sensitivity and selectivity.
Experimental Protocol: GC-MS Analysis of 1,2,3,4-Tetrachlorobenzene in Soil
This protocol provides a general framework for the analysis of 1,2,3,4-tetrachlorobenzene in soil samples. Method validation and optimization are essential for specific laboratory conditions and sample matrices.
Materials and Equipment:
-
Soil sample
-
Anhydrous sodium sulfate
-
Extraction solvent (e.g., hexane:acetone 1:1 v/v)
-
Internal standard solution (e.g., a labeled analog of tetrachlorobenzene)
-
Surrogate standard solution
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for semi-volatile organic compounds (e.g., DB-5ms or equivalent)
-
Ultrasonic bath or Soxhlet extractor
-
Centrifuge
-
Concentrator (e.g., Kuderna-Danish or nitrogen evaporator)
-
Autosampler vials
Procedure:
Step 1: Sample Preparation and Extraction
-
Homogenize the soil sample and remove any large debris.
-
Weigh approximately 10 g of the soil sample into a beaker and mix with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.
-
Spike the sample with a known amount of surrogate standard solution.
-
Transfer the sample to an extraction thimble for Soxhlet extraction or to a beaker for ultrasonic extraction.
-
Extract the sample with the hexane:acetone mixture. For ultrasonic extraction, sonicate for a specified period (e.g., 20 minutes), repeating the process with fresh solvent. For Soxhlet extraction, reflux for several hours.
-
Decant and combine the solvent extracts.
Step 2: Extract Cleanup (if necessary)
-
For complex matrices, a cleanup step may be required to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with cartridges such as silica gel or Florisil.
Step 3: Concentration and Internal Standard Addition
-
Concentrate the extract to a small volume (e.g., 1 mL) using a Kuderna-Danish apparatus or a gentle stream of nitrogen.
-
Add a known amount of the internal standard solution to the concentrated extract just before analysis.
Step 4: GC-MS Analysis
-
Instrument Conditions (Example):
-
Injector: Splitless mode, 250 °C
-
Carrier Gas: Helium, constant flow (e.g., 1 mL/min)
-
Oven Program: Initial temperature 60 °C (hold 1 min), ramp at 30 °C/min to 200 °C, then ramp at 10 °C/min to 320 °C (hold 2 min).[10]
-
MS Interface: 280 °C
-
Ion Source: 230 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for 1,2,3,4-tetrachlorobenzene (e.g., m/z 216, 218, 181).[10]
-
-
Inject an aliquot of the prepared extract into the GC-MS system.
-
Identify 1,2,3,4-tetrachlorobenzene based on its retention time and the relative abundance of its characteristic ions compared to a reference standard.
-
Quantify the concentration using the internal standard method.
Analytical Workflow Diagram
Sources
- 1. Tetrachlorobenzene - Wikipedia [en.wikipedia.org]
- 2. Fact sheet: 1,2,3,4-tetrachlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 3. 1,2,3,4-Tetrachlorobenzene | C6H2Cl4 | CID 12463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. canada.ca [canada.ca]
- 5. 1,2,3,5-Tetrachlorobenzene | C6H2Cl4 | CID 12468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2,4,5-Tetrachlorobenzene | C6H2Cl4 | CID 7270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2,3,4-Tetrachlorobenzene synthesis - chemicalbook [chemicalbook.com]
- 8. Degradation of 1,2,3,4-Tetrachlorobenzene by Pseudomonas chlororaphis RW71 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nj.gov [nj.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
